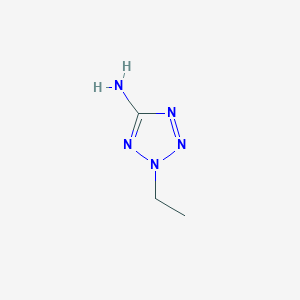

2-ethyl-2H-tetrazol-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEIINDYWPMJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401459 | |

| Record name | 2-ethyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95112-14-4 | |

| Record name | 2-ethyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2H-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 2h Tetrazol 5 Amine and Its N Alkylated Analogues

Strategic Approaches to 2-Substituted Tetrazoles: Regioselective Synthesis

The regioselective synthesis of 2-substituted tetrazoles is paramount to controlling the biological activity and material properties of the final compounds. The position of the substituent on the tetrazole ring profoundly influences its electronic and steric characteristics.

Amine-Orthoester-Azide Condensation Protocols

A prevalent and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves a one-pot reaction of primary amines, triethyl orthoformate, and sodium azide (B81097). organic-chemistry.org This condensation reaction proceeds by activating the triethyl orthoformate, followed by the amine's attack to form an amide acetal (B89532) intermediate. Subsequent nucleophilic attack by the azide anion and cyclization yields the desired tetrazole. uminho.pt Various catalysts, including reusable options like Fe3O4@silica sulfonic acid and silver oxide, have been employed to enhance reaction efficiency and yield. uminho.pt

A notable example is the synthesis of 1-aryl-1H-tetrazole derivatives, which have shown antibacterial properties. uminho.pt The use of heterogeneous catalysts not only improves yields but also facilitates catalyst recovery and reuse, aligning with green chemistry principles. uminho.pt

Cyclization Reactions Involving 5-Aminotetrazole (B145819) Precursors

5-Aminotetrazole serves as a versatile precursor for a variety of functionalized tetrazoles. rsc.org One common route to N-alkylated 5-aminotetrazoles is the reaction of cyanogen (B1215507) azide with primary amines. This reaction forms an imidoyl azide intermediate, which then undergoes cyclization to yield 1-substituted 5-aminotetrazoles in good yields. researchgate.net This method has also been successfully applied to the synthesis of bis- and tris(1-substituted 5-aminotetrazole) derivatives. researchgate.net

The alkylation of 5-aminotetrazole in basic conditions is known to produce a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these isomers can be influenced by the reaction conditions and the nature of the alkylating agent.

Acid-Catalyzed N-Alkylation of Tetrazoles and Substrate Specificity

Acid-catalyzed alkylation of 5-aminotetrazole with alcohols, such as tert-butyl alcohol or adamantan-1-ol, in sulfuric acid typically results in a mixture of N1- and N2-alkyl derivatives. researchgate.net The substrate specificity in these reactions is a critical factor determining the product distribution. The nature of the alcohol and the steric and electronic properties of the tetrazole substrate influence the regioselectivity of the alkylation.

Innovative Synthetic Transformations and Process Optimization

Recent advancements in synthetic chemistry have introduced innovative methods for the synthesis of N-alkylated tetrazoles, focusing on efficiency, diversity, and process optimization.

Multicomponent Reactions (MCRs) for Scaffold Diversity Generation

Multicomponent reactions (MCRs) are powerful tools for rapidly generating diverse molecular scaffolds from simple starting materials in a single step. nih.gov The Ugi-azide reaction is a well-known MCR for synthesizing highly functionalized 1,5-disubstituted tetrazoles. nih.gov

Recently, electrochemical MCRs (e-MCRs) have emerged as a highly efficient and selective method for the C-H tetrazolation of alkyl arenes. nih.govrsc.org This approach utilizes readily available hydrocarbons, nitriles, and azides to construct complex tetrazoles in a modular fashion. nih.govrsc.org By fine-tuning the electrolytic conditions, specific benzylic tetrazoles can be obtained with high selectivity. researchgate.net

Catalytic Systems in N-Alkylated Tetrazole Synthesis

Various catalytic systems have been developed to achieve regioselective N-alkylation of tetrazoles. A Bu4NI-catalyzed, radical-induced method allows for the regioselective N2-alkylation and arylation of tetrazoles using organic peroxides. acs.orgresearchgate.net This metal-free approach is significant as it avoids the use of potentially toxic and expensive metal catalysts. acs.orgresearchgate.net Density functional theory (DFT) calculations have shown that spin density, transition-state barriers, and the thermodynamic stability of the products are key factors controlling the regioselectivity in these radical-mediated processes. acs.org

Furthermore, rhodium-catalyzed coupling of tetrazoles with allenes provides an atom-economic route to N-allylated tetrazoles, including those with tertiary and quaternary allylic C-N bonds. rsc.org Copper-catalyzed N2-arylation of 5-substituted tetrazoles with arylboronic acids has also been reported, offering a mild and highly regioselective method. organic-chemistry.orgnih.gov

Data Tables

Table 1: Examples of Catalytic Systems for N-Alkylated Tetrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Bu4NI / Organic Peroxides | Tetrazoles, Alkyl/Aryl Peroxides | N2-Alkylated/Arylated Tetrazoles | Metal-free, radical-induced, good to moderate yields. acs.orgresearchgate.net |

| Rhodium / JoSPOphos | Tetrazoles, Allenes | N-Allylated Tetrazoles | Enantioselective, atom-economic, forms tertiary and quaternary C-N bonds. rsc.org |

| [Cu(OH)(TMEDA)]2Cl2 | 5-Substituted Tetrazoles, Arylboronic Acids | 2,5-Disubstituted Tetrazoles | Mild conditions, high regioselectivity for N2-arylation. organic-chemistry.orgnih.gov |

| Fe3O4@silica sulfonic acid | Primary Amines, Triethyl Orthoformate, Sodium Azide | 1-Substituted-1H-tetrazoles | Reusable catalyst, good yields, shorter reaction times. uminho.pt |

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of 2-ethyl-2H-tetrazol-5-amine and its N-alkylated analogues is a growing area of focus, driven by the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. Research in this area has explored various strategies, including the use of alternative reaction media, catalytic systems, and energy sources.

One prominent green approach involves the use of water as a solvent for tetrazole synthesis, which is a significant improvement over traditional organic solvents. ajgreenchem.com Water is non-toxic, non-flammable, and readily available, making it an ideal medium for sustainable chemical processes. For instance, the synthesis of 5-substituted 1H-tetrazoles has been successfully achieved in water, demonstrating the feasibility of this approach for producing precursors to this compound. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the green synthesis of tetrazole derivatives. beilstein-journals.org Microwave heating can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. beilstein-journals.org This technique has been applied to the one-pot synthesis of various tetrazole-containing compounds, suggesting its potential for the efficient synthesis of this compound and its analogues. beilstein-journals.org

The development of reusable catalysts is another cornerstone of green synthetic routes. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and recycled, reducing waste and catalyst cost. researchgate.net For the N-alkylation step, which is crucial for the synthesis of this compound, green methods such as using alcohols as alkylating agents with manganese catalysis have been reported. acs.org This "borrowing hydrogen" approach generates water as the only byproduct, offering a highly atom-economical and environmentally friendly alternative to traditional alkylating agents. acs.org

The table below summarizes some of the green chemistry approaches applicable to the synthesis of this compound and its analogues, based on findings for related tetrazole derivatives.

Table 1: Green Chemistry Approaches for Tetrazole Synthesis

| Green Chemistry Principle | Synthetic Approach | Key Advantages | Relevant Findings for Tetrazole Synthesis |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Use of water as a solvent | Non-toxic, non-flammable, readily available | Successful synthesis of 5-substituted 1H-tetrazoles in water. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, increased yields, enhanced energy efficiency | Efficient one-pot synthesis of N2-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines under microwave irradiation. beilstein-journals.org |

| Catalysis | Use of reusable heterogeneous catalysts | Easy separation and recycling, reduced waste | Development of nanocatalysts for the synthesis of 1-substituted-1H-tetrazoles. researchgate.net |

| Atom Economy | "Borrowing Hydrogen" N-alkylation | Alcohols as green alkylating agents, water as the only byproduct | Manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org |

| Step Economy | One-pot, multicomponent reactions | Minimized purification, reduced solvent use, shorter synthesis time | One-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines. acs.org |

| Use of Renewable Feedstocks | Use of alcohols as alkylating agents | Can be derived from biomass | Manganese-catalyzed N-alkylation using various alcohols. acs.org |

Flow Chemistry and Scalable Production Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates the development of robust, safe, and efficient manufacturing processes. Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in this regard, offering significant advantages over traditional batch production methods, particularly for reactions involving hazardous reagents or intermediates. scispace.com

The synthesis of tetrazoles often involves the use of azides, which can be explosive, and the in-situ generation of hydrazoic acid (HN3), a toxic and volatile substance. scispace.com Flow chemistry mitigates these risks by performing reactions in small-volume, continuous-flow reactors. scispace.com This approach minimizes the quantity of hazardous materials present at any given time, thereby enhancing the safety of the process. scispace.com

Continuous flow systems also allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and reproducibility. beilstein-journals.org The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, which can accelerate reaction rates and allow for the use of higher temperatures and pressures in a controlled manner. beilstein-journals.org

Several studies have demonstrated the successful application of flow chemistry to the synthesis of 5-substituted 1H-tetrazoles, which are key precursors for this compound. researchgate.netacs.org For example, an efficient continuous flow process has been developed for the reaction of nitriles with a polymer-supported organotin azide, which simplifies product purification and minimizes tin contamination. researchgate.netacs.org Another approach utilizes a continuous-flow microreactor for the safe and efficient synthesis of tetrazoles from nitriles and sodium azide at elevated temperatures. scispace.com

The scalability of flow chemistry processes is a significant advantage for industrial production. Scaling up a flow process typically involves extending the operation time or using multiple reactors in parallel ("numbering-up"), rather than increasing the size of the reactor, which can be challenging and costly with batch processes. This allows for a more flexible and on-demand production of the target compound.

The table below outlines key aspects of flow chemistry and their application to the scalable production of tetrazole derivatives, which can be extrapolated to the synthesis of this compound.

Table 2: Flow Chemistry for Scalable Tetrazole Production

| Feature of Flow Chemistry | Advantage | Application in Tetrazole Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the inventory of hazardous materials | Safe handling of azides and in-situ generated hydrazoic acid in the synthesis of 5-substituted 1H-tetrazoles. scispace.com |

| Precise Process Control | Accurate control of temperature, pressure, and residence time | Improved yields and selectivity in the synthesis of tetrazoles from nitriles. beilstein-journals.org |

| Efficient Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors | Accelerated reaction rates and the ability to operate at higher temperatures safely. beilstein-journals.org |

| Scalability | "Scaling-out" or "numbering-up" for increased production | Continuous production of 5-substituted 1H-tetrazoles with high throughput. scispace.com |

| Process Intensification | Integration of multiple reaction and purification steps | Potential for multi-step continuous synthesis of N-alkylated tetrazoles. nih.gov |

| Reproducibility | Consistent product quality due to automated control | High reproducibility in the synthesis of various tetrazole derivatives. researchgate.net |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-substituted 1H-tetrazoles |

| N2-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines |

| 1-substituted-1H-tetrazoles |

| 2,5-disubstituted tetrazoles |

| hydrazoic acid |

| sodium azide |

| zinc |

Molecular Design and Bioisosteric Applications of the 2 Ethyl 2h Tetrazol 5 Amine Moiety

Conceptual Framework of Bioisosterism in Drug Development

Bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a fundamental tactic in lead optimization. nih.gov This approach aims to modulate potency, selectivity, pharmacokinetics, and toxicity to produce a superior clinical candidate. nih.govu-tokyo.ac.jp Bioisosteres are broadly categorized as classical (groups with the same valency and number of atoms) and non-classical (structurally distinct groups that produce similar biological effects). rug.nlpressbooks.pub The tetrazole ring is a prominent non-classical bioisostere, valued for its ability to mimic other functional groups critical for drug-target interactions. rug.nlbeilstein-journals.org

The 5-substituted-1H-tetrazole is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. beilstein-journals.orgdrughunter.com This mimicry is rooted in several shared physicochemical characteristics. Both groups possess a planar structure and comparable acidity; the pKa of 5-substituted tetrazoles is typically between 4.5 and 4.9, closely mirroring that of carboxylic acids (4.2-4.4). rug.nlrug.nlacs.org This ensures that, like carboxylic acids, the tetrazole ring is ionized at physiological pH, allowing it to participate in similar strong electrostatic and hydrogen bond interactions with biological targets. rug.nlrug.nl The negative charge on the tetrazolate anion is delocalized over four nitrogen atoms, which can be favorable for receptor-ligand interactions. rug.nlrug.nl

However, it is crucial to distinguish that the 2-ethyl-2H-tetrazol-5-amine moiety, being a 2,5-disubstituted tetrazole, lacks the acidic proton found in 1H-tetrazoles. acs.org Therefore, it does not function as a direct bioisostere for a carboxylic acid in terms of acidity. Instead, its role is better understood as a metabolically stable, polar functional group that can occupy the same space as a carboxylate or other polar groups, influencing molecular conformation and interactions through different mechanisms.

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.2–4.4 | ~4.5–4.9 | rug.nlrug.nlacs.org |

| Geometry | Planar | Planar | rug.nl |

| Ionization at pH 7.4 | Yes (Anionic) | Yes (Anionic) | rug.nlrug.nl |

| Lipophilicity | Lower | Higher (approx. 10-fold more lipophilic than corresponding carboxylate) | pressbooks.pubrug.nlacs.org |

A significant application of the tetrazole ring, particularly the 1,5-disubstituted isomer, is its function as a surrogate for the cis-amide bond. acs.orgspringernature.comscispace.com While most peptide bonds exist in a lower-energy trans conformation, the cis conformation is sometimes required for biological activity. springernature.comresearchgate.net The rigid, planar geometry of the tetrazole ring can lock the flanking substituents into a conformation that closely mimics the spatial arrangement of a cis-amide bond. researchgate.net The this compound, as a 2,5-disubstituted tetrazole, can similarly impose significant conformational constraints. This structural rigidity can pre-organize a molecule into its bioactive conformation, potentially increasing its binding affinity for a target receptor by reducing the entropic penalty upon binding. beilstein-journals.orgresearchgate.net

Impact on Drug-Like Characteristics and Pharmacological Enhancement

The substitution of a functional group with the this compound moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to enhanced pharmacological properties.

A major advantage of using a tetrazole ring in drug design is its enhanced metabolic stability compared to functionalities like carboxylic acids or amides. beilstein-journals.orgresearchgate.netresearchgate.net Carboxylic acids are often susceptible to metabolic conjugation reactions, particularly the formation of acyl-β-glucuronides, which facilitates their rapid elimination. researchgate.net The tetrazole ring is resistant to these common metabolic pathways, often leading to a longer biological half-life and prolonged drug action. rug.nlresearchgate.net

Studies on compounds containing the 2-ethyl-2H-tetrazol-5-yl moiety have provided specific insights into its metabolic fate. For instance, the M1 muscarine (B1676868) agonist 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine was found to be extensively metabolized in multiple species, including humans. nih.gov Key metabolic pathways identified for this compound included N-deethylation of the tetrazole's ethyl group, N-demethylation of the tetrahydropyridine (B1245486) ring, and N-oxidation. nih.gov This demonstrates that while the core tetrazole ring is stable, the ethyl substituent is a potential site for biotransformation.

| Metabolic Reaction | Resulting Metabolite | Reference |

|---|---|---|

| N-Deethylation | Removal of the ethyl group from the tetrazole ring | nih.gov |

| N-Demethylation | Removal of the methyl group from the tetrahydropyridine ring | nih.gov |

| N-Oxidation | Oxidation of the nitrogen on the tetrahydropyridine ring | nih.gov |

| Oxidation to Pyridinium | Aromatization of the tetrahydropyridine ring | nih.gov |

The introduction of a heterocyclic ring like this compound imparts a degree of conformational rigidity to a molecule. beilstein-journals.orgresearchgate.net This can be highly beneficial for pharmacological potency. By restricting the number of available conformations, the molecule is more likely to be "pre-organized" in the specific three-dimensional shape required for optimal binding to its biological target. researchgate.net This reduction in conformational flexibility minimizes the entropic cost of binding, which can translate into a significant increase in binding affinity and, consequently, potency. beilstein-journals.org The ethyl group at the N2 position further influences the steric and electronic profile of the molecule, which can be fine-tuned to optimize interactions within a receptor's binding pocket. chemshuttle.comnih.gov For example, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, hydrophilic groups at the 2-position of the tetrazole ring were found to be important for potency. nih.gov

Pharmacological and Biological Evaluation of 2 Ethyl 2h Tetrazol 5 Amine Derivatives

Enzyme Inhibition Studies

Glutathione (B108866) Reductase Inhibition

Currently, there is a notable lack of specific research in the scientific literature investigating the direct inhibitory effects of 2-ethyl-2H-tetrazol-5-amine derivatives on glutathione reductase. While the broader class of tetrazoles has been explored for various enzymatic interactions, this particular subset remains an area for future investigation to determine any potential role in modulating this critical antioxidant enzyme.

Antimicrobial and Anti-infective Potentials

Derivatives of this compound have been the subject of numerous studies to assess their efficacy against a range of pathogenic microorganisms. These investigations have revealed promising antibacterial, antifungal, antiviral, antimalarial, and antitubercular activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 2-substituted-2H-tetrazol-5-amine derivatives has been evaluated against various bacterial strains. Studies have shown that certain derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of a series of 1,5-disubstituted tetrazole derivatives and their evaluation against standard bacterial strains. Two compounds, 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and 1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine , demonstrated notable activity. nih.gov The latter was active against various standard bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 4 µg/mL and was also a potent inhibitor of clinical cocci growth with MICs of 2-16 µg/mL. nih.gov Another study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives showed moderate-to-weak antimicrobial properties, with MIC values between 8 and 256 µg/mL. nih.gov

A separate investigation into 1,5-disubstituted tetrazoles found that derivatives 10 and 11 were active against all tested Gram-positive and Gram-negative strains, with MIC values in the range of 1 - 208 μM (0.25 − 64 μg/ml). uw.edu.pl Derivative 11 was even more potent than Ciprofloxacin against standard strains of Enterococcus faecalis, Micrococcus luteus, Escherichia coli, and Proteus vulgaris. uw.edu.pl

| Compound/Derivative | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

| 1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Standard Strains | 0.25-4 µg/mL | Standard Strains | 0.25-4 µg/mL | nih.gov |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | - | 8-256 µg/mL | - | 8-256 µg/mL | nih.gov |

| Derivative 10 | Standard Strains | 1 - 208 μM | Standard Strains | 1 - 208 μM | uw.edu.pl |

| Derivative 11 | Standard Strains | 1 - 208 μM | Standard Strains | 1 - 208 μM | uw.edu.pl |

| Ethyl 2-(2H-tetrazol-5-yl)acetate | Staphylococcus aureus | Comparable to antibiotics | Escherichia coli | Comparable to antibiotics |

Antifungal and Antiviral Activities

The antifungal properties of tetrazole derivatives have also been a subject of interest. For instance, novel phenyl(2H-tetrazol-5-yl)methanamine derivatives have been synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov Additionally, certain tetrazole-1,2,3-triazole hybrids have shown promising in vitro antifungal activities against clinically important fungal pathogens. nih.gov One study reported that some tetrazole derivatives exhibited significant antifungal properties.

While the primary focus of many studies has been on antibacterial and antifungal activities, some research has touched upon the antiviral potential of tetrazole derivatives. However, specific data on the antiviral activities of this compound derivatives are limited in the currently available literature.

Antimalarial and Antitubercular Investigations

The search for new drugs to combat malaria and tuberculosis has led to the investigation of various heterocyclic compounds, including tetrazole derivatives.

In the realm of antimalarial research, a novel tetrazole-based series was identified through a phenotypic screen against Plasmodium falciparum. These compounds demonstrated fast-kill kinetics and a mechanism of action that appears to involve the inhibition of heme polymerization, similar to chloroquine. nih.govnih.gov The initial hits from this screen had EC50 values ranging from 0.31 to 3.5 μM against the 3D7 strain of P. falciparum. nih.gov Another study on 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids found that the antiplasmodial activity was strongly influenced by the linker between the quinoline (B57606) and the tert-butyltetrazole moieties, with some compounds showing promising activity and selectivity. plos.org

Several studies have highlighted the potential of 2,5-disubstituted tetrazole derivatives as antitubercular agents. In one study, a series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives were synthesized and evaluated against the H37RV strain of Mycobacterium tuberculosis. researchgate.netscispace.com Compounds 7b , 7f , and 7g from this series showed very good sensitivity with a MIC value of 1.6 µg/mL, which is comparable to the standard drugs Isoniazid and Ethambutol. researchgate.netscispace.com Another study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives screened them for antimycobacterial properties against M. tuberculosis H37Rv and two "wild-type" mycobacterial strains. nih.gov

| Compound/Derivative | Organism | Activity (MIC/EC50) | Reference |

| Tetrazole-based series (Hit 1) | Plasmodium falciparum (3D7) | EC50: 0.31 μM | nih.gov |

| Tetrazole-based series (Hit 2) | Plasmodium falciparum (3D7) | EC50: 0.71 μM | nih.gov |

| Tetrazole-based series (Hit 3) | Plasmodium falciparum (3D7) | EC50: 3.5 μM | nih.gov |

| Derivative 7b | Mycobacterium tuberculosis (H37RV) | MIC: 1.6 µg/mL | researchgate.netscispace.com |

| Derivative 7f | Mycobacterium tuberculosis (H37RV) | MIC: 1.6 µg/mL | researchgate.netscispace.com |

| Derivative 7g | Mycobacterium tuberculosis (H37RV) | MIC: 1.6 µg/mL | researchgate.netscispace.com |

Anticancer and Antiproliferative Research

The potential of this compound derivatives as anticancer agents has been explored through investigations into their cytotoxic effects on various human cancer cell lines.

Selective Cytotoxicity against Human Cancer Cell Lines

Research has shown that certain tetrazole derivatives exhibit selective cytotoxicity against cancer cells. For example, a study on novel bis(2-aminoethyl)amine derivatives, including a tetrazole-containing compound, screened for in vitro cytotoxic activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. nih.gov The tested compounds showed moderate antiproliferative potency, with the phenethyl derivative 6 displaying the highest growth-inhibitory activity with IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across all cancer cell lines. nih.gov

Another study on 1,5-disubstituted tetrazoles as analogues of combretastatin (B1194345) A-4 found that compound 4l , which has a 4'-ethoxyphenyl group at the C-5 position of the tetrazole ring, and its isomer 5b had significant antiproliferative activity. Their IC50 values were between 1.3–8.1 nM and 0.3–7.4 nM, respectively, against a panel of cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| Phenethyl derivative 6 | Colorectal adenocarcinoma (CaCo-2) | 13.95 ± 2.5 µM | nih.gov |

| Phenethyl derivative 6 | Epithelial lung carcinoma (A549) | 15.74 ± 1.7 µM | nih.gov |

| Phenethyl derivative 6 | Melanoma (HTB-140) | - | nih.gov |

| Compound 4l | Various human cancer cell lines | 1.3–8.1 nM | nih.gov |

| Compound 5b | Various human cancer cell lines | 0.3–7.4 nM | nih.gov |

| Ethyl 2-(2H-tetrazol-5-yl)acetate | Human fibroblast cell lines | Effective at low concentrations |

Mechanisms of Action in Cancer Pathways

Derivatives of this compound and related tetrazole compounds have been investigated for their potential as anticancer agents, demonstrating a variety of mechanisms by which they can disrupt tumor progression. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit key proteins involved in cancer cell survival, proliferation, and immune evasion.

One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death. For instance, studies on novel bis(2-aminoethyl)amine derivatives, including a tetrazole-containing compound, have shown cytotoxic activity against several human cancer cell lines. mdpi.com Specifically, certain derivatives were found to induce both early and late-stage apoptosis in colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cells. mdpi.com Further research has highlighted that bromo and chloro derivatives of tetrazole can trigger an apoptotic effect in HT-29 colon cancer cells. nih.gov The general mechanism of action for some of these derivatives, such as N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine, is thought to involve the disruption of normal enzyme function within crucial biochemical pathways, leading to anti-cancer effects.

In addition to inducing apoptosis, tetrazole derivatives have been designed to target and inhibit specific proteins that are critical for tumor growth and immune response modulation within the tumor microenvironment. nih.gov A study involving a series of tetrazole compounds revealed their activity as inhibitors of Programmed Death-Ligand 1 (PD-L1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cluster of Differentiation 47 (CD-47), and the c-Myc proto-oncogene. nih.gov By inhibiting these targets, the compounds can interfere with cancer cell signaling, angiogenesis, and the ability of cancer cells to evade the immune system. nih.govresearchgate.net

The table below summarizes the cytotoxic and apoptotic effects of selected tetrazole derivatives on various cancer cell lines.

Table 1: Cytotoxic and Apoptotic Effects of Tetrazole Derivatives

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Bis(2-aminoethyl)amine derivative | CaCo-2 (Colorectal adenocarcinoma) | Induction of early apoptosis (55.7% for derivative 6) | mdpi.com |

| Bis(2-aminoethyl)amine derivative | A549 (Epithelial lung carcinoma) | Induction of late apoptosis (42.7% for derivative 5) | mdpi.com |

| Bromo and Chloro-derivatives | HT-29 (Colon cancer) | Demonstrated apoptotic effect | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The tetrazole scaffold, including derivatives of this compound, is a recurring motif in the development of novel anti-inflammatory and immunomodulatory agents. researchgate.net These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and mediators, modulation of cytokine secretion, and interaction with specific receptors involved in inflammatory pathways.

A significant area of investigation has been the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.gov Novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which is a common strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov In addition to COX-2, tetrazole derivatives have been shown to inhibit the production of other inflammatory mediators. For example, benzofuran (B130515) derivatives containing a tetrazole moiety were found to inhibit the overexpression of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.com

The immunomodulatory properties of tetrazole derivatives have also been a focus of research. Compounds bearing an amine group have demonstrated promising effects as modulators of the tumor microenvironment (TME). nih.gov Studies have shown that these derivatives can affect the secretion of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response. nih.gov Furthermore, certain tetrazole derivatives have been investigated as inhibitors of amine oxidase copper containing 3 (AOC3), an enzyme implicated in inflammation-related diseases. d-nb.info

The versatility of the tetrazole ring allows for its incorporation into molecules that can interact with various receptors to modulate inflammation. For instance, 5′-C-(ethyltetrazol-2-yl)adenosine derivatives have been developed as dual-acting ligands for adenosine (B11128) receptors (ARs), specifically as A1AR agonists and A3AR antagonists, which may be beneficial in treating inflammatory conditions. nih.gov

The table below presents a summary of the anti-inflammatory and immunomodulatory activities of various tetrazole derivatives.

Table 2: Anti-inflammatory and Immunomodulatory Activity of Tetrazole Derivatives

| Compound Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Substituted tetrazole derivatives | Carrageenan-induced paw edema in rats | Moderate anti-inflammatory activity observed. | sphinxsai.com |

| Benzofuran-tetrazole hybrids | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) overexpression. | mdpi.com |

| Tetrazole derivatives with amine group | Tumor Microenvironment (TME) | Promising immunomodulatory effects; affects TNF-α secretion. | nih.gov |

| Novel tetrazole derivatives | Cyclooxygenase-2 (COX-2) enzyme | Act as inhibitors of COX-2. | nih.gov |

| 5′-C-(ethyltetrazol-2-yl)adenosine derivatives | Adenosine Receptors (A1AR/A3AR) | Act as dual A1AR agonists and A3AR antagonists. | nih.gov |

Computational and Structural Biology Insights into 2 Ethyl 2h Tetrazol 5 Amine Interactions

Molecular Modeling and Simulations for Ligand-Target Binding

Computational methods are pivotal in modern drug discovery, providing insights into the molecular interactions between a ligand, such as 2-ethyl-2H-tetrazol-5-amine, and its biological target. These techniques predict and analyze the binding process, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can elucidate its binding mode within the active site of a target protein. The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring them based on a force field.

Docking studies on various tetrazole derivatives have successfully predicted their interactions with biological targets. For example, docking of novel tetrazole derivatives into the active site of lanosterol 14-α-demethylase (a fungal enzyme) helped identify key hydrogen bonding and binding affinities. researchgate.net Similarly, studies on tetrazole derivatives targeting enzymes like DNA gyrase and urease have used docking to understand binding interactions and guide the development of potent inhibitors. researchgate.netnih.gov In one study, a tetrazole derivative exhibited a binding energy of -10.6652 Kcal/mol with the COX-2 enzyme, forming crucial hydrogen bonds with His90 and Tyr355 residues. researchgate.net

For this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm would then predict binding poses, which are ranked by a scoring function. The results can reveal potential hydrogen bonds between the tetrazole ring's nitrogen atoms or the amine group and amino acid residues in the target protein. The ethyl group's orientation would also be analyzed for hydrophobic interactions.

Table 1: Representative Molecular Docking Data for a Tetrazole Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| DNA Polymerase (7AZ5) | Compound 5c | - | - | Hydrogen Bonding, Hydrophobic |

| Urease (1E9Y) | Derivative AV4 | - | HIS322, HIS274, ARG338, ALA169 | Hydrogen Bonding, Salt Bridges, Hydrophobic |

| COX-2 | Compound 7c | -10.6652 | His90, Tyr355 | Hydrogen Bonding |

Note: Data is representative of findings for various tetrazole derivatives as specific data for this compound is not available. nih.govresearchgate.netnih.govacs.org

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time. nih.gov Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose of this compound. These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of the ligand and the protein.

Studies on tetrazole-based compounds have utilized MD simulations to confirm the stability of docking results. For instance, 100-nanosecond simulations have been used to investigate the stability of tetrazole derivatives in the binding site of the DNA polymerase sliding clamp (7AZ5). nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can indicate whether the ligand remains stably bound in the active site. nih.gov These simulations offer insights into the dynamic nature of the interactions, which is a limitation of the static view provided by molecular docking. nih.gov

Quantum Chemical Calculations for Electronic and Energetic Profiles

DFT calculations have been applied to various tetrazole derivatives to understand their structure and properties. iosrjournals.org These studies often involve geometry optimization to find the most stable conformation of the molecule. The calculated HOMO-LUMO energy gap is a crucial parameter, as a smaller gap suggests higher reactivity. The MEP map can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which is vital for understanding intermolecular interactions. nih.gov For instance, quantum chemical calculations on C-substituted tetrazoles have been used to study substituent effects on the molecule's properties. iosrjournals.org Similar calculations for this compound would provide its heat of formation, dipole moment, and charge distribution, offering a deeper understanding of its chemical behavior. rsc.org

Table 2: Predicted Electronic Properties for a Tetrazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Note: This table illustrates the type of data generated from quantum chemical calculations. Specific values for this compound require dedicated computational studies.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational data from docking, MD, and quantum chemical calculations are invaluable for deriving SAR. researchgate.net By comparing the computational results for a series of related compounds, researchers can identify the structural features essential for activity.

For tetrazole derivatives, SAR studies have revealed key insights. For example, the presence of specific substituents on the phenyl ring attached to the tetrazole core can significantly influence antimicrobial activity. researchgate.net Electron-donating groups like -OCH3 might enhance antibacterial activity, while electron-withdrawing groups such as Cl, NO2, and F can increase antifungal activity. researchgate.net In another study, SAR analysis of urease inhibitors showed that the type and position of groups on the aryl portion of the molecule were critical for inhibitory action. nih.gov

To build a SAR model for this compound, one would synthesize and test a series of analogues with modifications to the ethyl group or substitutions on the tetrazole ring. The computational binding modes and energies for these analogues would then be correlated with their experimentally determined biological activities. This process helps in understanding why certain modifications lead to increased or decreased potency and guides the rational design of new, more effective compounds. researchgate.net

Crystallographic and Spectroscopic Analysis for Structural Elucidation

The definitive three-dimensional structure of a molecule is determined experimentally through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic methods are crucial for confirming the chemical structure.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the connectivity of atoms. For this compound, ¹H NMR would show signals corresponding to the ethyl group's methylene (-CH2-) and methyl (-CH3) protons, as well as the amine (-NH2) protons. ¹³C NMR would show peaks for the carbon atoms in the ethyl group and the tetrazole ring. nih.govajgreenchem.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the ethyl group, and vibrations associated with the C=N and N=N bonds within the tetrazole ring.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular weight of this compound is 113.12 g/mol . calpaclab.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile |

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid |

| Lanosterol 14-α-demethylase |

| DNA gyrase |

| Urease |

| Cyclooxygenase-2 (COX-2) |

| Casein kinase 2 alpha 1 (CSNK2A1) |

Advanced Applications and Future Directions in 2 Ethyl 2h Tetrazol 5 Amine Research

Development of Novel 2-ethyl-2H-tetrazol-5-amine Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of novel derivatives with tailored properties. The presence of the exocyclic amino group and the nitrogen-rich tetrazole ring provides multiple reaction sites for chemical modification. Research in this area focuses on creating libraries of new compounds through various synthetic strategies.

Key approaches to derivatization include:

N-Functionalization: The primary amine at the 5-position is a versatile handle for introducing a wide array of functional groups. For instance, reaction with various phenols via esterification can yield ester derivatives, a common strategy to create prodrugs or modify biological activity. nih.gov

Substitution Reactions: The synthesis of 2,5-disubstituted tetrazoles is a well-established field. researchgate.net Methodologies often involve multi-step reactions where the tetrazole ring is constructed and subsequently alkylated or arylated. The regioselective alkylation to ensure the ethyl group is specifically on the N2 position is a critical step, as 1,5- and 2,5-disubstituted isomers can possess different biological and chemical properties. organic-chemistry.orgresearchgate.net

Condensation Reactions: The amino group can readily undergo condensation with aldehydes and ketones to form Schiff bases, which can be further modified or act as intermediates for more complex heterocyclic systems. Similarly, reactions with acylating agents can produce a range of amide derivatives.

These synthetic efforts are expanding the chemical space around the this compound core, enabling the exploration of its potential in various applications.

Table 1: Synthetic Pathways for Tetrazole Derivatization

| Reaction Type | Reagents & Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Esterification | Phenols, concentrated sulphuric acid, reflux | Ester derivatives of a tetrazole-containing acid | nih.gov |

| N-Alkylation | Phenacyl bromides, potassium carbonate | 2,5-disubstituted tetrazole with extended side chain | researchgate.net |

| Acetohydrazide Formation | Ethyl chloroacetate (B1199739) followed by hydrazine (B178648) hydrate | Acetohydrazide derivative at the N1 position |

Integration into Polypharmacology and Multi-Target Drug Design

The treatment of complex diseases like cancer, neurodegenerative disorders, and certain infections often requires modulating multiple biological targets simultaneously. Polypharmacology, or multi-target drug design, is a strategy aimed at developing single chemical entities that can interact with several targets, potentially offering higher efficacy and a lower propensity for drug resistance. mdpi.comrsc.org

The tetrazole moiety, including the this compound scaffold, is well-suited for this approach for several key reasons:

Bioisosterism: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. beilstein-journals.orgacs.org This allows medicinal chemists to replace a problematic carboxylic acid in a known drug with a tetrazole to improve metabolic stability, cell permeability, and other pharmacokinetic properties without losing the key binding interactions. nih.gov

Scaffolding Potential: The rigid, aromatic nature of the tetrazole ring provides a stable anchor from which different pharmacophores can be projected in precise three-dimensional orientations to interact with multiple binding sites.

A notable example involves derivatives of the antihypertensive drug Valsartan, which contains a tetrazole ring. By modifying the parent structure, researchers have synthesized new analogs that not only retain antihypertensive properties but also exhibit significant urease inhibition and antioxidant activities. nih.gov This demonstrates that a single tetrazole-based scaffold can be engineered to produce compounds with multiple, distinct biological effects. nih.gov In other research, tetrazole-containing molecules have been designed as dual inhibitors of targets like the colchicine (B1669291) binding site and topoisomerase II for anticancer applications. nih.gov

Exploration as Building Blocks for Complex Molecular Architectures

Beyond its direct use in bioactive molecules, this compound is recognized as a "heterocyclic building block" for constructing larger and more complex molecular structures. calpaclab.com Its utility in synthetic chemistry stems from its participation in powerful chemical reactions that rapidly build molecular complexity, particularly multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net

MCRs, where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net 5-aminotetrazoles are excellent substrates for MCRs because they can act as 1,3-binucleophilic reagents. researchgate.net

Recent innovative strategies have utilized tetrazole aldehydes as building blocks in Passerini and Ugi multicomponent reactions. beilstein-journals.org This approach allows for the efficient incorporation of the tetrazole moiety into diverse, drug-like molecular scaffolds, creating vast libraries of novel compounds that would be difficult to synthesize using traditional methods. beilstein-journals.org The ability to use this compound and its derivatives in such reactions positions it as a key tool for generating molecular diversity in drug discovery and materials science.

Challenges and Opportunities in Clinical Translation of this compound Analogs

The journey of a promising compound from the laboratory to clinical use is fraught with challenges, and analogs of this compound are no exception. However, the unique properties of the tetrazole ring also present significant opportunities.

Opportunities:

Improved Pharmacokinetics: The primary opportunity lies in the tetrazole ring's role as a metabolically robust bioisostere for carboxylic acids. acs.orgnih.gov This substitution can lead to drugs with better oral bioavailability and longer half-lives, which are desirable clinical characteristics.

Enhanced Target Binding: The electronic properties of the tetrazole ring can form different and sometimes stronger interactions with biological targets compared to a carboxylic acid, potentially leading to higher potency. vu.edu.au

Versatility in Drug Design: The scaffold's suitability for multi-target drug design provides an opportunity to develop innovative treatments for complex diseases. mdpi.comvu.edu.au

Challenges:

Synthetic Complexity: The synthesis of specific isomers, such as the 2,5-disubstituted tetrazole, can be challenging and may require multi-step procedures with purification to remove unwanted regioisomers (e.g., 1,5-disubstituted products). organic-chemistry.org This can increase the cost and complexity of manufacturing.

Metabolic and Safety Profiling: While generally stable, the metabolic fate of the tetrazole ring and its specific derivatives must be thoroughly investigated. Potential for the formation of reactive metabolites or off-target toxicity are hurdles that must be overcome in preclinical development.

Clinical Efficacy and Safety: As with all new chemical entities, the ultimate challenge is demonstrating a favorable balance of efficacy and safety in human clinical trials. The high failure rate of compounds progressing through clinical phases is a significant barrier to translation.

Potential in Materials Science and High-Energy Materials

The exceptionally high nitrogen content of the tetrazole ring makes this compound and its derivatives highly attractive for applications in materials science, particularly as energetic materials. nih.gov High-energy materials, which include explosives, propellants, and pyrotechnics, are characterized by their ability to release large amounts of energy upon decomposition. uni-muenchen.de

The advantages of tetrazole-based energetic materials include:

High Heat of Formation: Tetrazoles possess a large positive heat of formation, meaning a significant amount of energy is stored in their chemical bonds and released upon decomposition. nih.govresearchgate.net

High Nitrogen Content: The decomposition of high-nitrogen compounds primarily produces environmentally benign dinitrogen (N₂) gas, making them a "greener" alternative to traditional carbon-based explosives. researchgate.net The generation of large volumes of gas is key to their function as propellants and gas generants. indiamart.com

Good Thermal Stability: Many tetrazole derivatives exhibit a combination of high energy density and good thermal stability, a crucial property for safe handling and storage. nih.gov

Research has focused on creating energetic polymers based on 5-aminotetrazole (B145819) and synthesizing C-N linked bistetrazolate compounds. nih.govrsc.org Some of these novel materials exhibit calculated detonation velocities superior to that of the high-performance explosive CL-20, with comparable or reduced sensitivity to impact and friction, marking them as promising candidates for next-generation energetic materials. rsc.orgnwpu.edu.cn

Table 2: Properties of Tetrazole-Based Energetic Materials

| Compound Type | Key Features | Potential Application | Reference |

|---|---|---|---|

| 5-Aminotetrazole Polymers | High thermal stability (up to 220 °C), high nitrogen content | Energetic formulations, propellants | nih.gov |

| C-N Linked Bistetrazolates | High positive heats of formation, high nitrogen content (up to 74.8%) | High-performance explosives | rsc.orgnwpu.edu.cn |

| Dihydrazinium Salts of Bistetrazolate Nitramines | Excellent calculated detonation velocity (9822 m s⁻¹) with moderate sensitivity | Advanced high-performance energetic materials | rsc.orgnwpu.edu.cn |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-2H-tetrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis of tetrazole derivatives typically involves cyclization of thioureas or azide-nitrile cycloadditions. For 2-ethyl-substituted variants, alkylation of 5-aminotetrazole precursors with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction temperature (80–100°C) and stoichiometric control of the alkylating agent are critical to minimize side products like N3-alkylated isomers .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) to isolate the 2H-tautomer .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques : Use single-crystal X-ray diffraction for unambiguous confirmation. For amorphous solids, combine FTIR (NH₂ stretching ~3400 cm⁻¹, tetrazole ring vibrations ~1500 cm⁻¹) and ¹H/¹³C NMR (ethyl CH₃ at δ ~1.3 ppm, NH₂ protons at δ ~5.5 ppm). DFT/B3LYP calculations (6-311++G(d,p) basis set) can predict vibrational spectra for comparison .

Q. What stability considerations are critical for storing this compound?

- Handling : Store under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light, as UV irradiation (λ >235 nm) induces photochemical reactions like ring cleavage or tautomerization .

- Safety : Classify as a skin/eye irritant (Category 2/2A). Use PPE and handle waste via neutralization (e.g., dilute acetic acid) before disposal .

Advanced Research Questions

Q. How does the photochemical behavior of this compound differ from its methyl-substituted analog?

- Mechanistic Insight : UV irradiation (λ >235 nm) of 2-methyl-2H-tetrazol-5-amine generates mesoionic tautomers and ring-cleavage products (e.g., methyl azide). Ethyl substitution may alter reaction kinetics due to increased steric hindrance, delaying nitrogen elimination. Monitor via matrix-isolation IR spectroscopy (10 K) to trap intermediates .

- Contradictions : Computational studies (DFT) suggest planar NH₂ groups in solid state vs. pyramidal in gas phase. Validate experimentally via temperature-dependent NMR .

Q. What computational strategies optimize the design of this compound derivatives for biological activity?

- Approach : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize substituents enhancing H-bonding (e.g., fluorobenzyl groups) .

- Validation : Synthesize top candidates (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) and assay antimicrobial activity (MIC ≤8 µg/mL against S. aureus) .

Q. How can contradictory crystallographic data on tautomeric forms be resolved?

- Analysis : Discrepancies arise from solvent polarity and crystallization conditions. For this compound, use polar solvents (DMSO) to stabilize the 2H-tautomer. Compare with X-ray data of analogs (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to identify packing effects .

- Resolution : Employ synchrotron radiation for high-resolution data (<1.0 Å) to detect minor tautomers .

Methodological Resources

- Structural Refinement : Use SHELXL for small-molecule crystallography. For high-resolution data, apply TWINABS to handle twinning .

- Thermodynamic Data : Reference NIST Chemistry WebBook for enthalpy of sublimation (ΔsubH = 112.6 ±1.2 kJ/mol at 383–443 K) .

- Synthetic Protocols : Optimize heterocyclic synthesis via continuous flow reactors for scalability (>90% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。